N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazol-2-amine
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Overview
Description
N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring system Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The phenyl and chlorophenyl groups are introduced through nucleophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the thiazole rings with the amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazol-2-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the observed biological activities. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-aminothiazole: Similar in structure but lacks the additional thiazole ring.
4-phenyl-1,3-thiazole-2-amine: Contains the thiazole ring but without the chlorophenyl group.
Uniqueness
N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazol-2-amine is unique due to its dual thiazole rings and the presence of both phenyl and chlorophenyl groups
Properties
Molecular Formula |
C18H12ClN3S2 |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H12ClN3S2/c19-13-6-8-14(9-7-13)20-18-22-16(11-24-18)17-21-15(10-23-17)12-4-2-1-3-5-12/h1-11H,(H,20,22) |
InChI Key |
CCGQETNDZUSLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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